H-Asp(OtBu)-OtBu.HCl

Stereochemistry Peptide Synthesis Quality Control

H-Asp(OtBu)-OtBu.HCl (L-Aspartic acid di-tert-butyl ester hydrochloride) features two orthogonal, acid-labile tert-butyl esters that mask both α- and β-carboxyl groups, enabling simultaneous global deprotection with TFA in a single step—an advantage over Fmoc-Asp(OtBu)-OH or mixed-ester derivatives. The hydrochloride salt ensures superior solubility in organic solvents and simplifies aqueous work-up. This building block is essential for Fmoc/tBu solid-phase peptide synthesis (SPPS) and solution-phase methods requiring high regioselectivity. Cited in neurological comparative studies, it is ideal for synthesizing aspartic acid-containing peptides without side-chain interference. The D-isomer is readily available for racemization control. Choose H-Asp(OtBu)-OtBu.HCl when your synthetic route demands reliable coupling efficiency and a clean, simultaneous deprotection step.

Molecular Formula C12H24ClNO4
Molecular Weight 281.77 g/mol
CAS No. 1791-13-5
Cat. No. B555411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(OtBu)-OtBu.HCl
CAS1791-13-5
Synonyms1791-13-5; (S)-Di-tert-butyl2-aminosuccinatehydrochloride; L-Asparticaciddi-tert-butylesterhydrochloride; H-Asp(OtBu)-OtBu.HCl; H-ASP(OTBU)-OTBUHCL; H-Asp(Obut)-Obut·Hcl; C12H24ClNO4; H-Asp(OtBu)-OtBuCl; PubChem18992; H-Asp(Obut)-OtbuHCl; KSC491O2N; A0877_SIGMA; SCHEMBL918665; CTK3J1726; GVLZIMQSYQDAHB-QRPNPIFTSA-N; MolPort-003-939-856; ANW-43366; CH-317; MFCD00034851; AKOS015847181; AKOS015909635; di-tert-butyll-aspartatehydrochloride; RTR-008220; AK-41502
Molecular FormulaC12H24ClNO4
Molecular Weight281.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1
InChIKeyGVLZIMQSYQDAHB-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Asp(OtBu)-OtBu.HCl (CAS 1791-13-5) Baseline: A Protected L-Aspartic Acid Building Block for Peptide Synthesis


H-Asp(OtBu)-OtBu.HCl (L-Aspartic acid di-tert-butyl ester hydrochloride) is a protected L-aspartic acid derivative widely employed as a building block in peptide synthesis . It features two tert-butyl (OtBu) ester groups that protect both the α- and β-carboxyl functionalities during synthetic transformations, while the hydrochloride (HCl) salt form enhances its solubility and handling characteristics . This compound is specifically utilized in solid-phase peptide synthesis (SPPS) and solution-phase methods to incorporate aspartic acid residues with high regioselectivity, and it has been cited in neurological comparison studies alongside structurally similar compounds .

Why H-Asp(OtBu)-OtBu.HCl is Not Directly Interchangeable with Other Protected Aspartic Acid Derivatives


Generic substitution with other protected aspartic acid derivatives (e.g., Fmoc-Asp(OtBu)-OH or H-Asp(OMe)-OH) is not feasible without altering synthetic outcomes. The orthogonal protection strategy offered by H-Asp(OtBu)-OtBu.HCl—where both carboxyl groups are masked by acid-labile tert-butyl esters—is critical for specific synthetic routes that require global deprotection under acidic conditions . This differs fundamentally from derivatives with base-labile Fmoc α-amino protection or mixed ester protection, which dictate entirely different reaction sequences. Furthermore, the hydrochloride salt form directly impacts solubility in organic solvents and aqueous work-up procedures compared to the free amine form . Using an alternative could compromise coupling efficiency, require re-optimization of deprotection steps, or lead to undesired side reactions due to differential reactivity of the protecting groups .

Quantitative Evidence Guide: Verifiable Differentiation of H-Asp(OtBu)-OtBu.HCl (CAS 1791-13-5)


Stereochemical Identity: Baseline Purity vs. D-Isomer Control for H-Asp(OtBu)-OtBu.HCl

H-Asp(OtBu)-OtBu.HCl is the L-isomer (CAS 1791-13-5) of this protected aspartic acid. Its enantiomer, H-D-Asp(OtBu)-OtBu·HCl (CAS 135904-71-1), is explicitly marketed as an experimental control for studies involving the L-isomer . While a direct quantitative comparison of their activity in a specific assay is not available, the existence of the pure D-isomer as a distinct, cataloged control compound underscores the functional and stereochemical differentiation between them. The L-isomer is the biologically relevant form for incorporation into natural peptides.

Stereochemistry Peptide Synthesis Quality Control Isomer Purity

Neurological Comparative Studies: H-Asp(OtBu)-OtBu.HCl as an Aspartic Acid Analog for L-Glutamic Acid Ester Comparisons

H-Asp(OtBu)-OtBu.HCl is explicitly designated for use in neurological comparison studies with structurally similar compounds, specifically L-Glutamic acid di-tert-butyl ester . This application highlights its role as a protected aspartic acid analog used to probe the structural requirements for activity in neurological systems, differentiating it from the corresponding glutamic acid derivative.

Neurological Research Comparative Studies Amino Acid Analogs Neurotransmission

Commercial Purity Benchmarking: H-Asp(OtBu)-OtBu.HCl HPLC Purity vs. Alternative Grades

The compound is commercially available at different purity grades, typically ranging from ≥95% to ≥99% as determined by HPLC . For instance, a supplier lists a standard purity of ≥95% , while another offers a higher purity grade of ≥99% (HPLC) . This differentiation in available purity levels allows users to select a grade appropriate for their specific application, with higher purity (≥99%) potentially reducing the need for further purification and minimizing side reactions in sensitive peptide syntheses.

Peptide Synthesis Purity Analysis HPLC Quality Control

Optimal Research and Industrial Use Cases for H-Asp(OtBu)-OtBu.HCl Based on Evidence


Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of L-Peptides

Given its protected carboxyl groups and L-stereochemistry, H-Asp(OtBu)-OtBu.HCl is a standard building block for the Fmoc/tBu SPPS strategy . It is ideal for synthesizing peptides where aspartic acid residues need to be incorporated without side-chain interference, with final global deprotection of the tert-butyl groups achieved using TFA. The availability of the D-isomer provides a direct control for optimizing and troubleshooting racemization during coupling steps .

Neurological Comparative Studies of Amino Acid Analogs

This compound is specifically cited for use in research comparing the neurological function of aspartic acid derivatives against structurally similar compounds, such as L-Glutamic acid di-tert-butyl ester . This makes it a targeted reagent for neuroscientists investigating the roles of specific amino acids in neurotransmission or metabolic pathways, where the protected form may be used as a prodrug or stable analog.

Synthesis of Complex Pharmaceutical Intermediates

As a key esterified amino acid derivative, H-Asp(OtBu)-OtBu.HCl is employed as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development targeting neurological disorders . Its orthogonal protecting groups allow for selective manipulation in multi-step synthetic routes leading to drug candidates.

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